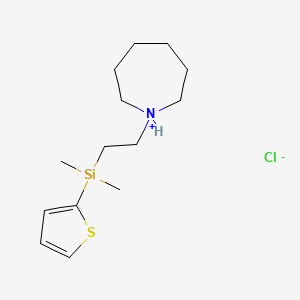
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride is a compound that belongs to the class of seven-membered heterocycles known as azepines. These compounds are characterized by their unique ring structure, which includes nitrogen and sulfur atoms. The presence of the thienyl group and the dimethylsilyl group further enhances the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride involves several key steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis typically begins with the preparation of the thienyl group, which is then attached to a dimethylsilyl group through a series of reactions.
- The resulting intermediate is then reacted with hexahydro-1H-azepine under controlled conditions to form the desired compound.
- The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
- The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反応の分析
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
- The major products of oxidation include sulfoxides and sulfones, which are formed by the oxidation of the thienyl group.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
- These reactions typically result in the formation of reduced derivatives of the thienyl group.
-
Substitution
- The compound can undergo substitution reactions, particularly at the thienyl group, using reagents such as halogens or alkylating agents.
- The major products of these reactions include substituted thienyl derivatives.
科学的研究の応用
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
-
Biology
- It is studied for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
-
Industry
- The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways:
類似化合物との比較
1-(2-(2-Thienyldimethylsilyl)ethyl)hexahydro-1H-azepine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Hexahydro-1-[2-[(2-thienyl)dimethylsilyl]ethyl]-1H-azepine: A closely related compound with similar structural features.
S-Ethyl Hexahydro-1H-azepine-1-carbothioate: Another azepine derivative with different substituents, used in different applications.
-
Uniqueness
- The presence of the thienyl and dimethylsilyl groups in this compound imparts unique chemical properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
78599-02-7 |
|---|---|
分子式 |
C14H26ClNSSi |
分子量 |
304.0 g/mol |
IUPAC名 |
2-(azepan-1-ium-1-yl)ethyl-dimethyl-thiophen-2-ylsilane;chloride |
InChI |
InChI=1S/C14H25NSSi.ClH/c1-17(2,14-8-7-12-16-14)13-11-15-9-5-3-4-6-10-15;/h7-8,12H,3-6,9-11,13H2,1-2H3;1H |
InChIキー |
DVLXGJIOIIXKGX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CC[NH+]1CCCCCC1)C2=CC=CS2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


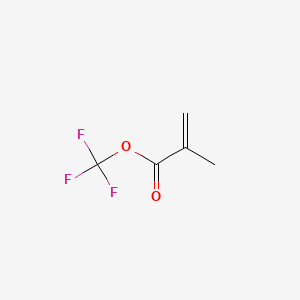
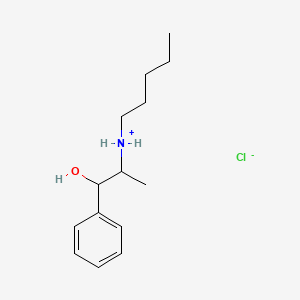
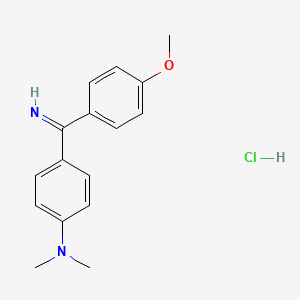
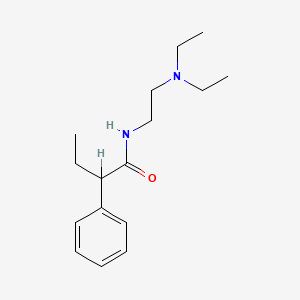
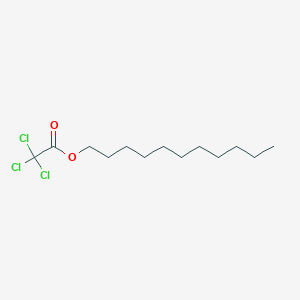
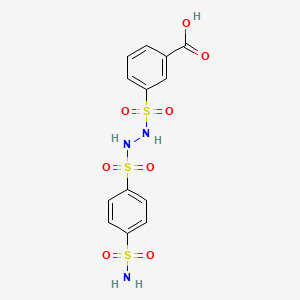
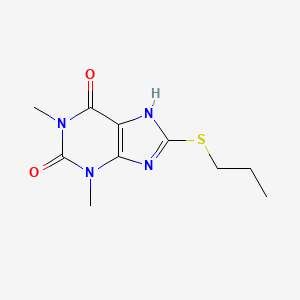
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
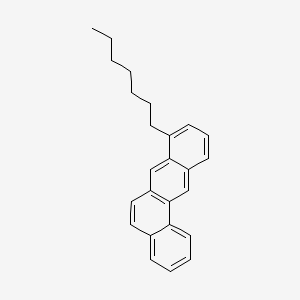
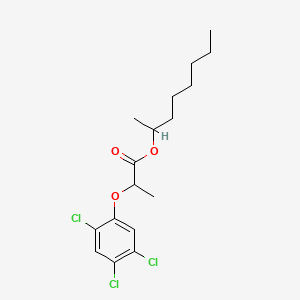

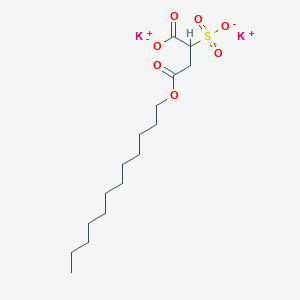
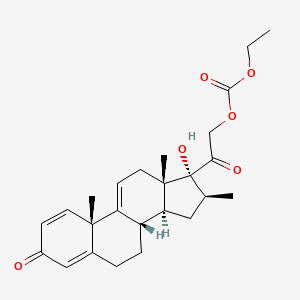
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
